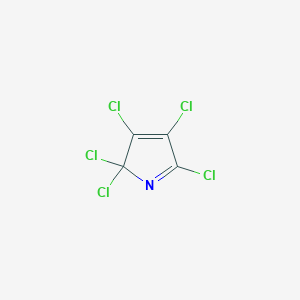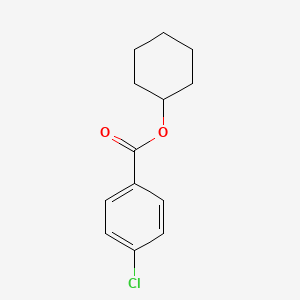
Cyclohexyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 4-chlorobenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of cyclohexanol and 4-chlorobenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl 4-chlorobenzoate can be synthesized through the esterification reaction between cyclohexanol and 4-chlorobenzoic acid. The reaction typically involves the use of a dehydrating agent, such as sulfuric acid or a catalyst like p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl 4-chlorobenzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclohexanol and 4-chlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclohexyl 4-chlorobenzyl alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoate moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Cyclohexanol and 4-chlorobenzoic acid.
Reduction: Cyclohexyl 4-chlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing cyclohexanol and 4-chlorobenzoic acid, which may exert their effects through various biochemical pathways. The chlorine atom in the 4-chlorobenzoate moiety can also participate in interactions with biological molecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Cyclohexyl 4-chlorobenzoate can be compared with other similar compounds, such as:
Cyclohexyl benzoate: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
4-Chlorobenzoic acid: Contains the same benzoate moiety but lacks the cyclohexyl group, leading to different applications and reactivity.
Cyclohexyl 4-chlorobenzyl alcohol:
This compound is unique due to the presence of both the cyclohexyl and 4-chlorobenzoate moieties, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
58435-20-4 |
|---|---|
Formule moléculaire |
C13H15ClO2 |
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
cyclohexyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H15ClO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
Clé InChI |
XYZQVOFIZXZLFY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


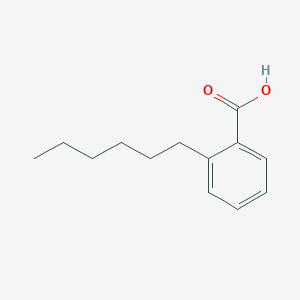
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
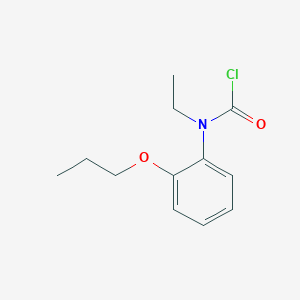
silane](/img/structure/B14614565.png)
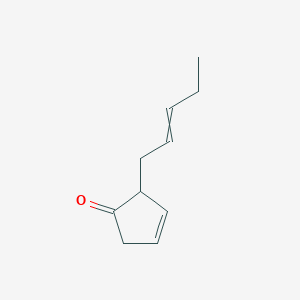

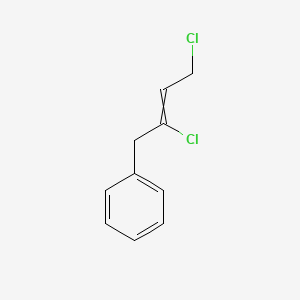
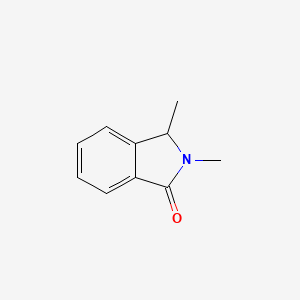
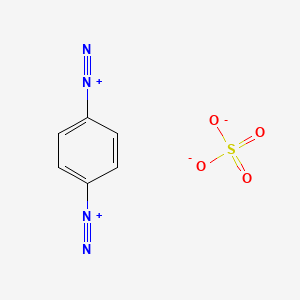


![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)

